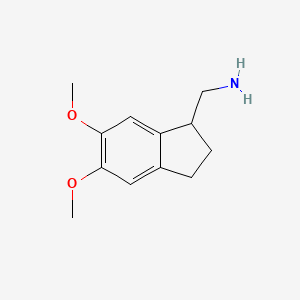![molecular formula C12H16O4 B14271877 8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione CAS No. 132473-08-6](/img/structure/B14271877.png)
8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-Methylpropylidene)-6,10-dioxaspiro[45]decane-7,9-dione is a complex organic compound known for its unique spiro structure This compound is characterized by a spiro linkage between two cyclic structures, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. The reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol, yielding white crystals of the compound .
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The spiro linkage allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets. The spiro structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Buspirone: An azaspiro compound with anxiolytic properties.
8-(Prop-2-yn-1-yl)-8-azaspiro[4.5]decane-7,9-dione: Known for its use in synthetic chemistry.
8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione: Studied for its potential therapeutic applications.
Uniqueness
8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione is unique due to its specific spiro linkage and the presence of the 2-methylpropylidene group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
132473-08-6 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
8-(2-methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-9-10(13)15-12(16-11(9)14)5-3-4-6-12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
QOBZHOPVNARESJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C=C1C(=O)OC2(CCCC2)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methylene)]tris(trimethylsilane)](/img/structure/B14271795.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)
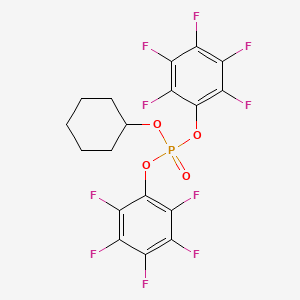
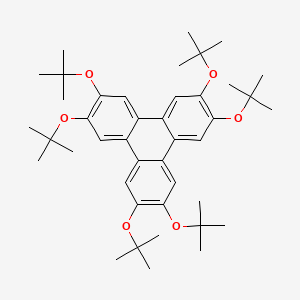
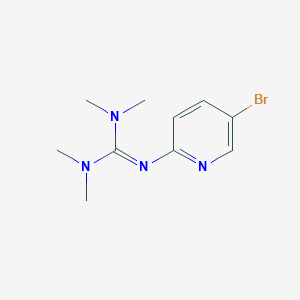
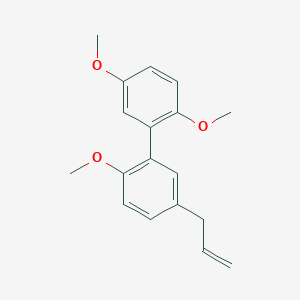
![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B14271825.png)
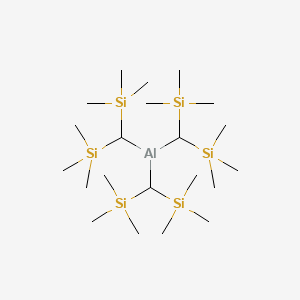

![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
